Acid-PEG4-S-PEG4-Acid
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Overview
Description
Acid-PEG4-S-PEG4-Acid is a homobifunctional cleavable linker with carboxylic acid groups at both ends. This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to form stable amide bonds with primary amines and undergo cleavage under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid-PEG4-S-PEG4-Acid can be synthesized through a series of chemical reactions involving the polymerization of ethylene glycol and subsequent functionalization with carboxylic acid groups. The reaction conditions typically involve the use of activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale polymerization reactors and purification processes to achieve high purity and yield. The compound is then characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) to ensure quality control.
Chemical Reactions Analysis
Types of Reactions: Acid-PEG4-S-PEG4-Acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the disulfide bond can be oxidized to form a sulfone group.
Reduction: The disulfide bond can be reduced to form a thiol group using reagents like Dithiothreitol (DTT).
Substitution: The carboxylic acid groups can react with primary amines to form stable amide bonds in the presence of activators like EDC and HATU.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Activators like EDC and HATU, along with coupling agents such as N-hydroxysuccinimide (NHS).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Acid-PEG4-S-PEG4-Acid is extensively used in scientific research due to its versatility and biocompatibility. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of materials with specific properties, such as hydrogels and coatings.
Mechanism of Action
The mechanism by which Acid-PEG4-S-PEG4-Acid exerts its effects involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the presence of activators like EDC and HATU, which help in the coupling process. The resulting amide bonds are crucial for the stability and functionality of the molecules in which the compound is used.
Molecular Targets and Pathways:
Protein Degradation: this compound is used in the formation of PROTACs (Proteolysis Targeting Chimeras), which target specific proteins for degradation via the ubiquitin-proteasome system.
Drug Delivery: The compound enhances the solubility and stability of drugs, improving their delivery to target sites.
Comparison with Similar Compounds
Acid-PEG4-S-PEG4-Acid is unique due to its dual carboxylic acid groups and PEG-based structure. Similar compounds include:
PEG-S-S-PEG: A similar linker with a disulfide bond but without the carboxylic acid groups.
PEG-S-S-S-PEG: A longer linker with an additional sulfur atom in the chain.
PEG-S-S-S-S-PEG: An even longer linker with two additional sulfur atoms.
These compounds differ in their reactivity and applications, with this compound offering greater versatility due to its functional groups.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O12S/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLDHQIGLRPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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